IWR-1

Wnt Signaling Tankyrase Inhibition Enzymology

The compound 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide, most commonly referred to as IWR-1 (endo-IWR-1) , is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. It exerts its effect through potent inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b).

Molecular Formula C25H19N3O3
Molecular Weight 409.4 g/mol
Cat. No. B15607926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIWR-1
Molecular FormulaC25H19N3O3
Molecular Weight409.4 g/mol
Structural Identifiers
InChIInChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21-/m1/s1
InChIKeyZGSXEXBYLJIOGF-HRQSHJORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide: Chemical Identity and Core Pharmacological Class


The compound 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide, most commonly referred to as IWR-1 (endo-IWR-1) , is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway [1]. It exerts its effect through potent inhibition of the poly(ADP-ribosyl)ation (PARsylation) activity of tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b) [2]. This compound is a specific, cell-permeable, endo-diastereomer and serves as a critical tool compound for investigating the role of tankyrases in cellular processes such as stem cell pluripotency [3] and cancer stem cell biology [4].

Why Generic Substitution of 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide is Scientifically Unjustified


Generic substitution within the class of tankyrase/Wnt pathway inhibitors is not scientifically valid. Compounds targeting this pathway exhibit profound differences in isoform selectivity (TNKS1 vs. TNKS2) , off-target polypharmacology (e.g., PARP1/2 inhibition) [1], and stereochemical requirements for activity . Furthermore, the precise binding mode within the tankyrase PARP domain—whether at the nicotinamide or adenosine subsite [2]—dictates its mechanism of Axin stabilization and downstream biological effects. The use of an improper control, such as the inactive exo-stereoisomer , is mandatory for rigorous data interpretation. The quantitative evidence below demonstrates that 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide possesses a specific, non-interchangeable profile relative to its closest comparators.

Quantitative Differentiation of 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide from Key Comparators


Target Engagement: TNKS1/2 Isoform Potency Profile vs. XAV939 and JW55

4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide (IWR-1-endo) demonstrates a distinct and balanced potency profile against tankyrase isoforms compared to other widely used inhibitors. It exhibits an IC50 of 131 nM for TNKS1 and 56 nM for TNKS2 . This contrasts sharply with the more potent but less isoform-selective inhibitor XAV939 (TNKS1 IC50: 5-11 nM, TNKS2 IC50: 2-4 nM) and the significantly less potent JW55 (TNKS1 IC50: 1.9 µM, TNKS2 IC50: 0.83 µM) . This intermediate, balanced potency may be advantageous for achieving specific pathway modulation without complete ablation of tankyrase function.

Wnt Signaling Tankyrase Inhibition Enzymology

PARP Selectivity Profile vs. Promiscuous Inhibitor XAV939

A critical differentiator is the compound's high selectivity for tankyrases over other PARP family members. 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide exhibits little to no activity against PARP1 and PARP2, with reported IC50 values >18.75 µM . In contrast, the commonly used comparator XAV939 is a promiscuous inhibitor, demonstrating potent inhibition of PARP1 (IC50: 2.2 µM) and PARP2 (IC50: 114 nM) [1]. This lack of selectivity for XAV939 introduces significant off-target effects that confound experimental interpretation.

Drug Selectivity Polypharmacology PARP

Stereochemical Specificity: Activity Differential Between endo- and exo- Diastereomers

The biological activity of this compound class is strictly dependent on its stereochemistry. The active, target compound is the endo-diastereomer. Its exo-diastereomer, exo-IWR-1, is biologically inactive and is universally used as a negative control . This stereochemical requirement is a key differentiator, as any synthetic or procurement error resulting in the exo-isomer would yield a functionally inert compound. The cellular Wnt pathway inhibition EC50 for exo-IWR-1 is 1.2 µM , while the active endo-isomer has a Wnt pathway cellular IC50 of 180 nM , demonstrating a >6-fold loss of potency in the exo-form.

Stereochemistry Control Compound Chemical Biology

Mechanism of Axin Stabilization: Interaction with Axin vs. Direct TNKS Binding of XAV939

While both 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide (IWR-1-endo) and XAV939 inhibit tankyrase and stabilize Axin, they achieve this through distinct binding mechanisms. IWR-1-endo has been shown to exert its effect via a direct interaction with Axin proteins, stabilizing the β-catenin destruction complex . In contrast, XAV939 binds directly to the tankyrase enzyme [1]. This mechanistic difference is a critical differentiator for studies focused on the specific protein-protein interactions governing Wnt pathway regulation.

Mechanism of Action Protein Interaction Wnt Pathway

In Vivo Efficacy: Subcutaneous Osteosarcoma Xenograft Model

The in vivo utility of 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide (IWR-1) is validated in a disease-relevant model. In a subcutaneous human osteosarcoma xenograft model, co-administration of IWR-1 with doxorubicin substantially decreased tumor progression compared to doxorubicin alone [1]. This effect was associated with the specific down-regulation of TCF/LEF transcriptional activity, confirming on-target Wnt pathway inhibition in vivo [1]. This provides a quantitative and mechanistic anchor for its use in preclinical oncology studies, differentiating it from compounds lacking such in vivo validation.

In Vivo Pharmacology Cancer Stem Cells Xenograft

Optimal Scientific and Industrial Applications for 4-[(1S,2R,6R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide


Investigating Tankyrase-Specific Signaling in the Presence of PARP-Dependent Pathways

Given its exceptional selectivity for TNKS1/2 over PARP1 (IC50 >18.75 µM) , this compound is the preferred tool for studies where off-target PARP inhibition would confound results. In contrast, the comparator XAV939 is a potent PARP1/2 inhibitor [1], making it unsuitable for such experiments. Researchers studying the specific, PARP-independent roles of tankyrase in processes like telomere maintenance, glucose metabolism, or mitosis should select this compound to ensure data integrity.

Stem Cell Biology and Maintenance of Pluripotency

The compound's ability to modulate Wnt signaling is directly applied in protocols for maintaining or regulating the pluripotency of human embryonic stem cells (hESCs) [1]. Its precise, balanced potency on TNKS1/2 (131/56 nM) allows for fine-tuning of the Wnt pathway, a critical axis in stem cell fate decisions. The availability of the inactive exo-stereoisomer provides an essential, built-in negative control for these sensitive cellular differentiation assays.

Target Validation in Cancer Stem Cell (CSC) Research

This compound is a validated tool for interrogating the role of Wnt/β-catenin signaling in cancer stem cell biology. It has been shown to attenuate Wnt/β-catenin signaling specifically in cancer stem-like cells and demonstrates in vivo efficacy in a subcutaneous osteosarcoma xenograft model [2]. This positions it as a key reagent for preclinical studies investigating tankyrase inhibition as a strategy to target CSCs and overcome chemotherapy resistance, particularly in combination with standard-of-care agents like doxorubicin.

Negative Control for Tankyrase-Dependent Wnt Assays

The exo-stereoisomer of this compound (exo-IWR-1) is the definitive negative control for all experiments involving the active endo-isomer . Its profound reduction in Wnt pathway inhibitory activity (EC50 of 1.2 µM vs. IC50 of 180 nM for the endo-isomer) makes it an essential procurement item for any laboratory using IWR-1-endo. This ensures that observed biological effects can be confidently attributed to the specific, stereoselective activity of the active compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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